2-Acetylbenzaldehyde
Overview
Description
Synthetic Routes and Reaction Conditions:
Acetylation Reaction: One common method involves the acetylation of benzaldehyde using acid anhydride or acid chloride in the presence of a catalyst.
Oxidation Reaction: Another method involves the oxidation of phenylethanol to produce 2-acetylbenzaldehyde.
Industrial Production Methods:
- Industrially, this compound can be synthesized through the Friedel-Crafts acylation of toluene with acetic anhydride, using a Lewis acid catalyst such as aluminum chloride. This method is favored for its efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Lewis acids like aluminum chloride are used in substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Yields various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
2-Acetylbenzaldehyde is utilized in several scientific research areas:
Organic Synthesis: It serves as a versatile starting material for synthesizing various organic compounds, including pharmaceuticals, dyes, and polymers.
Coordination Chemistry: It acts as a ligand, forming coordination complexes with metal ions.
Biological Studies: The compound is used in studies related to enzyme inhibition and as a building block for biologically active molecules.
Safety and Hazards
When handling 2-Acetylbenzaldehyde, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Future Directions
Mechanism of Action
Target of Action
2-Acetylbenzaldehyde is a chemical compound with the molecular formula C9H8O2 The primary targets of this compound are not well-defined in the literature
Mode of Action
It’s known that aldehydes and ketones, such as this compound, can react with grignard reagents . These reactions involve the carbon-oxygen double bond, leading to changes in the molecular structure .
Biochemical Pathways
Its potential to react with grignard reagents suggests it may influence pathways involving aldehydes and ketones .
Pharmacokinetics
Its physical properties, such as a boiling point of 2688ºC at 760 mmHg, a melting point of 39-43ºC (lit), and a density of 1117g/cm3, may influence its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage condition is recommended to be 2-8°C . .
Biochemical Analysis
Biochemical Properties
2-Acetylbenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase . These interactions often result in the disruption of cellular antioxidation systems, making this compound a potential chemosensitizing agent in antifungal treatments .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by disrupting cellular redox homeostasis and antioxidation systems . This disruption can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, this compound can enhance the efficacy of conventional antifungal agents by sensitizing the cells to oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with key biomolecules involved in oxidative stress response. It can inhibit or activate enzymes such as superoxide dismutases and glutathione reductase, leading to changes in gene expression and cellular metabolism . The compound’s ability to disrupt cellular antioxidation systems is central to its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its efficacy can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained disruption of cellular antioxidation systems, leading to prolonged antifungal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively disrupt cellular antioxidation systems without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including oxidative damage to cells and tissues . Threshold effects have been observed, indicating that there is a dosage range within which the compound is both effective and safe .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress response. It interacts with enzymes such as superoxide dismutases and glutathione reductase, affecting metabolic flux and metabolite levels . The compound’s role in these pathways highlights its potential as a chemosensitizing agent in antifungal treatments .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it determines the sites of interaction with key biomolecules involved in oxidative stress response . Understanding the subcellular localization of this compound is vital for elucidating its mechanism of action and potential therapeutic applications .
Comparison with Similar Compounds
Benzaldehyde: Lacks the acetyl group, making it less reactive in certain reactions.
Acetophenone: Contains a ketone group but lacks the aldehyde group, limiting its reactivity compared to 2-acetylbenzaldehyde.
4-Acetylbenzaldehyde: Similar structure but with the acetyl group in the para position, affecting its reactivity and applications.
Uniqueness: this compound’s combination of aldehyde and ketone functional groups attached to a benzene ring provides unique reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its similar compounds .
Properties
IUPAC Name |
2-acetylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEAMZDXUCYOQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178955 | |
Record name | 2-Acetylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24257-93-0 | |
Record name | 2-Acetylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024257930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-acetylbenzaldehyde contribute to atmospheric chemistry, and what are its major degradation pathways?
A: this compound is an important atmospheric reaction product primarily originating from the oxidation of alkylnaphthalenes, which are abundant polycyclic aromatic hydrocarbons in ambient air []. Its major atmospheric sink is photolysis by sunlight, with an estimated lifetime of 1.4-1.5 hours under typical conditions []. This photodegradation process primarily yields 3-methylphthalide []. Additionally, this compound reacts with hydroxyl radicals (OH) in the atmosphere, though at a slower rate compared to photolysis. This reaction primarily generates phthalic anhydride [].
Q2: What is the significance of glyoxal formation in the context of atmospheric reactions involving naphthalene and its derivatives? How does this compound play a role in this?
A: Glyoxal is a significant product formed during the atmospheric oxidation of naphthalene and some alkylnaphthalenes by OH radicals []. In the case of 1-methylnaphthalene oxidation, this compound is formed alongside glyoxal, suggesting they are co-products of the same reaction pathway []. Quantifying these co-products helps to elucidate the complex mechanisms of atmospheric oxidation of aromatic hydrocarbons and their contribution to secondary organic aerosol formation.
Q3: What are the potential applications of this compound in synthetic chemistry?
A: this compound serves as a valuable building block in organic synthesis. For instance, it can undergo Mannich annulation reactions with secondary amines, leading to the formation of 3-aminoindan-1-one derivatives []. This reaction highlights the versatility of this compound in constructing complex molecular structures relevant to pharmaceutical and materials chemistry.
Q4: How can flow chemistry techniques be applied to reactions involving this compound?
A: The photocyclization isomerization of this compound to 3-methylphthalide can be adapted into a continuous flow system []. This adaptation potentially offers advantages such as improved reaction efficiency, better control over reaction parameters, and enhanced scalability for larger-scale synthesis.
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